molecular formula C13H15NO4 B182491 Methyl 4-(morpholine-4-carbonyl)benzoate CAS No. 6724-90-9

Methyl 4-(morpholine-4-carbonyl)benzoate

Cat. No. B182491
CAS RN: 6724-90-9
M. Wt: 249.26 g/mol
InChI Key: RBQSIESGVUEHQR-UHFFFAOYSA-N
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Description

Methyl 4-(morpholine-4-carbonyl)benzoate is a chemical compound with the molecular formula C13H15NO4 . It contains a total of 34 bonds, including 19 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 aromatic ester, and 1 tertiary amide . The molecule consists of 33 atoms, including 15 Hydrogen atoms, 13 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms .


Synthesis Analysis

The synthesis of morpholines, including carbonyl-containing analogs like this compound, has seen significant advancements. These compounds are typically synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a total of 34 bonds. This includes 19 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 aromatic ester, and 1 tertiary amide .


Chemical Reactions Analysis

Morpholines, including this compound, are synthesized from 1,2-amino alcohols and related compounds. The synthesis involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 249.26 . It should be stored sealed in a dry environment at 2-8°C .

Scientific Research Applications

  • Morpholine derivatives are crucial in the study of enamine chemistry, particularly in understanding the stereochemistry of reactions involving unsaturated acid chlorides (Hickmott, Cox, & Sim, 1974).

  • Methyl 4-(morpholine-4-carbonyl)benzoate derivatives like QMMSB are significant in the study of synthetic cannabinoid receptor agonists, particularly in understanding their metabolic fate and toxicology (Richter, Wagmann, Kavanagh, Brandt, & Meyer, 2022).

  • Morpholine-based compounds play a role in the synthesis of complex molecules, such as N-Morpholino-Δ8-dihydroabietamide, with applications in materials science and chemistry (Rao, 2010).

  • Morpholine derivatives have applications in pharmacology and toxicology. They are used in synthesizing compounds for pharmacological assessments, such as 2‐Aryl‐4‐(3‐arylpropyl)morpholines, which have implications in central nervous system studies (Avramova, Danchev, Buyukliev, & Bogoslovova, 1998).

  • Morpholinium ionic liquids, including those derived from morpholine, are significant in green chemistry for their physicochemical properties, biodegradability, and low toxicity, with potential applications in biomass processing and solvent systems (Pernak, Borucka, Walkiewicz, Markiewicz, Fochtman, Stolte, Steudte, & Stepnowski, 2011).

Safety and Hazards

The safety data sheet for morpholine, a component of Methyl 4-(morpholine-4-carbonyl)benzoate, indicates that it is a flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage. It is also suspected of damaging fertility or the unborn child .

properties

IUPAC Name

methyl 4-(morpholine-4-carbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-17-13(16)11-4-2-10(3-5-11)12(15)14-6-8-18-9-7-14/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQSIESGVUEHQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354182
Record name Methyl 4-(morpholine-4-carbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6724-90-9
Record name Methyl 4-(morpholine-4-carbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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